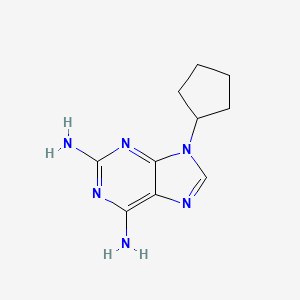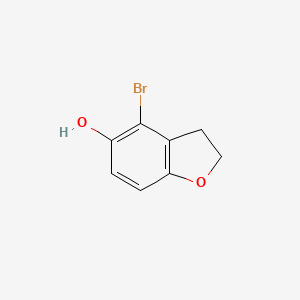
2-(4-methylpiperazin-1-yl)-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)-3H-indole is a chemical compound that features an indole core substituted with a 4-methylpiperazine group
Preparation Methods
The synthesis of 2-(4-methylpiperazin-1-yl)-3H-indole typically involves the reaction of an indole derivative with 4-methylpiperazine. One common method includes the use of a coupling reaction where the indole derivative is activated, often through halogenation, followed by nucleophilic substitution with 4-methylpiperazine under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)-3H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)-3H-indole can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds like tryptamine and serotonin share the indole core but differ in their functional groups, leading to distinct biological activities.
Piperazine-Containing Compounds: Similar compounds include 1-(4-methylpiperazin-1-yl)indole and 1-(4-methylpiperazin-1-yl)benzene, which also feature the piperazine moiety but differ in their core structures.
Uniqueness: The unique combination of the indole core and the 4-methylpiperazine group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3H-indole |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5H,6-10H2,1H3 |
InChI Key |
ZTAFFBKSCGGBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)



![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)


